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CAS No.: 2090917-51-2

Cat. No.: B6204644
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Technical Guide for Researchers & Drug Developers

Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heterocycle in medicinal

chemistry, distinct from its more common isomer, pyrazolo[1,5-a]pyrimidine. Characterized by a

bridgehead nitrogen and a specific 1,4-nitrogen arrangement in the six-membered ring, this

core functions as a bioisostere of purine and quinoline.

Its primary value lies in its ability to inhibit specific protein kinases (notably RET and JAK

families) and modulate G-Protein Coupled Receptors (GPCRs), including Dopamine D4 and

Adenosine A2B receptors. This guide analyzes the core's structure-activity relationships (SAR),

synthetic accessibility, and mechanistic impact on biological pathways.

Structural & Chemical Properties
The core consists of a five-membered pyrazole ring fused to a six-membered pyrazine ring.
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Numbering & Physiochemical Profile
The IUPAC numbering is critical for SAR discussion. The bridgehead nitrogen is position 1; the

other nitrogen in the pyrazine ring is position 4.

H-Bonding: N-4 serves as a key hydrogen bond acceptor, often interacting with the hinge

region of kinase domains.

Acidity: The C-7 proton is significantly acidic (

estimated ~25 in DMSO), allowing for specific C-H functionalization (e.g., formylation)
without transition metal catalysis.

Solubility: The pyrazine nitrogen lowers LogP compared to carbocyclic analogs (e.g., indole),

enhancing aqueous solubility and oral bioavailability.

Therapeutic Applications & Mechanism of Action
Kinase Inhibition (RET & JAK)
The pyrazolo[1,5-a]pyrazine core has emerged as a potent scaffold for Type I (ATP-

competitive) kinase inhibitors.

RET Kinase (Rearranged during Transfection):

Mechanism: Derivatives bind to the ATP pocket of RET. The N-4 nitrogen accepts a

hydrogen bond from the backbone NH of the hinge region (typically Ala807 in RET).

Activity: Substituted derivatives have shown single-digit nanomolar potency (

nM) against wild-type RET and drug-resistant mutants (e.g., V804M gatekeeper
mutations).

Clinical Relevance: Used in targeting NSCLC and medullary thyroid cancer driven by

KIF5B-RET fusions.

Janus Kinase (JAK) Family:
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Selectivity: Recent patents (e.g., Zhejiang Hisun Pharm, 2021) indicate high potency

against JAK1/JAK2 (

nM) with reduced activity against JAK3 (

nM), offering a safety advantage by sparing the

cytokine chain signaling associated with broad immunosuppression.

GPCR Modulation
Adenosine A2B Antagonists: The core acts as a template for A2B receptor antagonists (e.g.,

compound TT-702), blocking adenosine-mediated immunosuppression in the tumor

microenvironment.[1]

Dopamine Receptors: 2,3,4-substituted analogs function as Dopamine D4 ligands, utilized in

studying CNS disorders.

Signaling Pathway Visualization
The following diagram illustrates the JAK-STAT Signaling Pathway, a primary target for

pyrazolo[1,5-a]pyrazine inhibitors. Inhibition at the JAK level prevents STAT phosphorylation

and subsequent nuclear translocation.
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Caption: Mechanism of JAK-STAT pathway inhibition by pyrazolo[1,5-a]pyrazine derivatives.

Structure-Activity Relationship (SAR) Data
The biological activity is tightly controlled by substitution patterns at positions 3, 4, and 7.
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Position Substituent Type Biological Effect
Mechanistic
Rationale

C-4 Amino / Alkoxy Critical for Potency

Acts as the "head

group" interacting with

the kinase hinge or

GPCR binding pocket.

Bulky amines (e.g.,

piperazine) often

improve solubility.

C-3 Halogen / Cyano / Aryl Selectivity Switch

Controls the dihedral

angle of the core; aryl

groups here engage

the "gatekeeper"

residue in kinases.

C-2 Alkyl / H Steric Tolerance

Small groups (Me, Et)

are tolerated; large

groups often clash

with the binding

pocket wall.

C-7 Formyl / Heterocycle Metabolic Stability

Functionalization here

blocks metabolic

oxidation. C-7

formylation is a unique

synthetic handle for

this core.

Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrazine Core
Method: Condensation of ethyl 3-aryl-1-(2-oxo-2-arylethyl)-1H-pyrazole-5-carboxylate with

aminoethanol followed by cyclization.

Reactants: 1H-pyrazol-5-amine derivative + Bifunctional electrophile (e.g.,
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-haloketone or 1,2-dicarbonyl equivalent).

Cyclization: Heat in EtOH/AcOH or use microwave irradiation (

C, 20 min).

Functionalization (C-4):

Treat the intermediate 4-oxo derivative with

(Phosphorus oxybromide) in toluene at reflux for 3 hours.

Isolate the 4-bromo-pyrazolo[1,5-a]pyrazine.[2][3]

Perform

reaction with desired amine (e.g., N-Boc-piperazine) in DMF with

.

In Vitro Kinase Assay (RET/JAK)
Protocol Validation:

Reagents: Recombinant human RET or JAK enzyme, Poly(Glu,Tyr) substrate, ATP (

concentration), and test compound.

Detection: ADP-Glo™ Kinase Assay (Promega) or HTRF (Cisbio).

Procedure:

Incubate kinase + substrate + compound (dilution series) in buffer (50 mM HEPES pH 7.5,

10 mM

) for 60 min at RT.

Add ATP to initiate reaction.

After 60 min, add ADP-Glo reagent to terminate reaction and deplete remaining ATP.
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Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light signal.

Analysis: Calculate % Inhibition relative to DMSO control. Fit curves to derive

.

Synthetic Workflow Visualization
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Caption: General synthetic route for C-4 functionalized pyrazolo[1,5-a]pyrazine inhibitors.

References
Synthesis and Antimicrobial Activity of 4-Arylthio- and 4-Alkylthiofunctionalized Pyrazolo[1,5-

a]pyrazines.Ukrainian Chemistry Journal. (2019).

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent

review.European Journal of Medicinal Chemistry / PMC. (2023).

Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines.SynOpen. (2024).

Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors.WIPO Patent

WO2019/101178. (Array Biopharma / Pfizer).

Pyrazolo[1,5-a]pyrazine Derivative and Preparation Method Therefor (JAK Inhibitors).WIPO

Patent WO2021/147790.[4] (Zhejiang Hisun Pharmaceutical).[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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